EPZ004777

Vue d'ensemble

Description

EPZ004777 is a potent, selective inhibitor of DOT1L. Treatment of mixed lineage leukemia (MLL) cells with this compound selectively inhibits H3K79 methylation and blocks expression of leukemogenic genes. Exposure of leukemic cells to this compound results in selective killing of those cells bearing the MLL gene translocation, with little effect on non-MLL-translocated cells. Finally, in vivo administration of this compound leads to extension of survival in a mouse MLL xenograft model. These results provide compelling support for DOT1L inhibition as a basis for targeted therapeutics against MLL.

Applications De Recherche Scientifique

Thérapeutiques contre le cancer

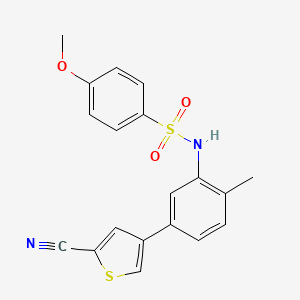

EPZ004777 a été identifié comme un agent thérapeutique prometteur dans le traitement de la leucémie à lignées mélangées (MLL). La MLL est caractérisée par des translocations chromosomiques du gène MLL, ce qui conduit au développement de leucémies aiguës agressives. This compound inhibe DOT1L, une enzyme essentielle à la survie des cellules leucémiques réarrangées MLL, en bloquant la méthylation de l'histone H3 sur la lysine 79 (H3K79me). Cette inhibition conduit à la régulation négative de l'expression des gènes essentiels à la survie des cellules leucémiques {svg_1}.

Recherche épigénétique

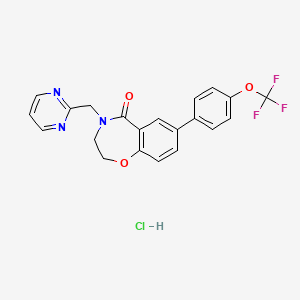

Dans le domaine de l'épigénétique, this compound sert d'outil pour étudier le rôle de la méthylation des histones dans l'expression des gènes. En inhibant sélectivement DOT1L, les chercheurs peuvent étudier les conséquences de la réduction de la méthylation H3K79 sur la structure et la fonction de la chromatine, fournissant ainsi des informations sur la régulation de l'expression des gènes et le maintien de l'intégrité du génome {svg_2}.

Biologie des cellules souches

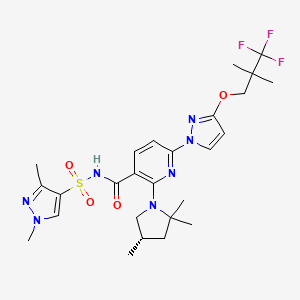

This compound a été utilisé pour explorer le paysage épigénétique des cellules souches. Il aide à comprendre comment des modifications spécifiques des histones affectent la différenciation et la pluripotence des cellules souches. En inhibant DOT1L, this compound peut aider à délimiter le rôle de la méthylation H3K79 dans le maintien de l'équilibre entre l'auto-renouvellement et la différenciation dans les cellules souches embryonnaires et adultes {svg_3}.

Biologie du développement

Le composé est utilisé en biologie du développement pour étudier les mécanismes épigénétiques sous-jacents à l'embryogenèse. En modulant les niveaux de méthylation H3K79 avec this compound, les chercheurs peuvent étudier l'impact de cette modification sur l'expression des gènes essentiels aux processus de développement {svg_4}.

Neurobiologie

En neurobiologie, this compound peut être appliqué pour étudier la régulation épigénétique du développement et de la fonction neuronaux. L'inhibition de DOT1L et les changements consécutifs dans la méthylation H3K79 peuvent fournir des informations sur le rôle de l'épigénétique dans la différenciation neuronale, la plasticité synaptique et la formation de la mémoire {svg_5}.

Études sur la résistance aux médicaments

This compound est également précieux pour étudier les mécanismes de résistance aux médicaments. En comprenant comment les cellules cancéreuses modifient leur paysage épigénétique pour échapper aux agents thérapeutiques, this compound peut être utilisé pour étudier le potentiel d'inversion de la résistance aux médicaments par la modulation épigénétique {svg_6}.

Troubles métaboliques

La recherche sur les troubles métaboliques peut bénéficier de this compound en examinant comment les changements dans la méthylation des histones affectent l'expression des gènes impliqués dans le métabolisme. Cela peut conduire à une meilleure compréhension des contributions épigénétiques aux maladies métaboliques et à l'identification de nouvelles cibles thérapeutiques {svg_7}.

Maladies infectieuses

Enfin, le rôle d'this compound dans les maladies infectieuses est un domaine d'intérêt émergent. Il pourrait potentiellement être utilisé pour étudier les changements épigénétiques induits par les agents infectieux et comment ces changements contribuent à la pathogenèse et à la persistance des infections {svg_8}.

Mécanisme D'action

- Reduced H3K79 methylation alters transcriptional programs, influencing cell proliferation and survival .

- EPZ004777 is a potent, selective DOT1L inhibitor with an IC50 of 0.4 nM .

- It demonstrates remarkable selectivity for DOT1L over other histone methyltransferases (HMTs) .

- However, due to its pharmacokinetic limitations, whole-animal studies required subcutaneous osmotic pumps for effective compound exposure .

- This compound effectively inhibits the proliferation of MLL-rearranged cell lines .

- Synergism with menin inhibition enhances its efficacy, and combination with BRD4 inhibition shows moderate synergy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

EPZ004777 demonstrates potent, concentration-dependent inhibition of DOT1L enzyme activity with an IC50 of 400±100 pM . It displays remarkable selectivity for inhibition of DOT1L over other histone methyltransferases . The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines .

Cellular Effects

This compound has been shown to reduce cell viability and colony formation in human prostate cancer cell lines and patient-derived xenograft models . It also inhibits cell growth and upregulates pro-apoptotic genes in a mouse xenograft model of ovarian cancer and human ovarian cancer cell lines .

Molecular Mechanism

By inhibiting DOT1L, this compound prevents DOT1L-mediated methylation of lysine 79 of histone 3 (H3K79) . This methylation impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .

Temporal Effects in Laboratory Settings

The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines . A small population of cells remain viable in the presence of this compound, but their number remains constant when growth curves are tracked over longer periods, indicating that they have ceased to divide .

Dosage Effects in Animal Models

This compound has been shown to produce potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia . It is well tolerated and no overt toxicity is observed .

Metabolic Pathways

It is known that this compound impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression , which could suggest its involvement in these metabolic pathways.

Subcellular Localization

Given its role as a histone methyltransferase inhibitor, it is likely that it interacts with chromatin in the nucleus .

Propriétés

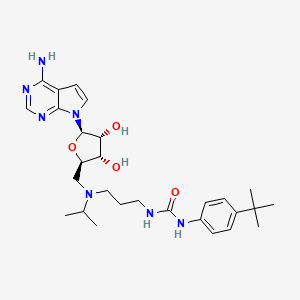

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGFPHDRFQODR-ICLZECGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719178 | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338466-77-5 | |

| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 775852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary molecular target of EPZ004777?

A1: this compound is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]

Q2: How does this compound interact with DOT1L?

A2: this compound acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that this compound binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]

Q3: What are the downstream effects of this compound treatment on cells?

A3: this compound inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, this compound treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't specify the molecular formula and weight of this compound, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.

Q5: Is there information available about the spectroscopic data for this compound?

A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.

Q6: Has the stability of this compound been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?

A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for this compound, one study mentions that this compound has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of this compound, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []

Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A8: Research suggests that a lag time of several days might exist between this compound exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []

Q9: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A9: The efficacy of this compound has been evaluated in various models, including:

- In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []

- In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []

Q10: Are there known resistance mechanisms to this compound in leukemia cells?

A10: The provided abstracts do not mention specific resistance mechanisms to this compound. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.

Q11: What is the safety profile of this compound based on preclinical studies?

A11: The information available about the toxicology and safety of this compound is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []

Q12: Has this compound been investigated for applications beyond leukemia?

A12: Yes, this compound has been explored in other contexts, including:

- Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by this compound, is not essential for the canonical Wnt signaling pathway or colon cancer development. []

- Osteoclastogenesis: Research indicates that DOT1L, the target of this compound, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []

- Somatic Cell Nuclear Transfer (SCNT): this compound treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]

- Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by this compound can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)